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Compound of Interest

Compound Name: Dihydroergocristine Mesylate

Cat. No.: B120298 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Dihydroergocristine Mesylate, a key

component of co-dergocrine mesylate (ergoloid mesylates, brand name Hydergine), for the

treatment of age-related cognitive impairment and dementia. The primary evidence is drawn

from a comprehensive Cochrane meta-analysis of clinical trials comparing co-dergocrine

mesylate to placebo.

Overview of Dihydroergocristine Mesylate
Dihydroergocristine is a semi-synthetic ergot alkaloid. It is primarily studied as part of a

combination product, co-dergocrine mesylate, which also includes dihydroergocornine and

dihydro-alpha/beta-ergocryptine.[1][2] Co-dergocrine mesylate is categorized as a nootropic

and vasodilator, indicated for improving cognitive function and cerebral blood flow in age-

related cognitive decline and cerebrovascular disorders.[3]

The therapeutic rationale for its use in dementia stems from its multifaceted mechanism of

action, which includes modulation of several neurotransmitter systems and, more recently

discovered, a potential role in reducing the production of amyloid-β peptides, a hallmark of

Alzheimer's disease.
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The most robust evidence for the efficacy of co-dergocrine mesylate, and by extension

Dihydroergocristine Mesylate, comes from a Cochrane systematic review. This meta-

analysis pooled data from numerous randomized, double-blind, placebo-controlled trials.[4][5]

The primary alternative against which co-dergocrine mesylate has been rigorously tested is a

placebo. While direct meta-analyses comparing it to current first-line treatments for dementia,

such as cholinesterase inhibitors (e.g., donepezil) or NMDA receptor antagonists (e.g.,

memantine), are not readily available, this guide will present the evidence for co-dergocrine

mesylate against placebo and provide a context for its performance relative to these other drug

classes based on their respective meta-analyses.

Key Findings from the Cochrane Meta-Analysis
The Cochrane review analyzed the effects of co-dergocrine mesylate on two primary types of

outcomes: global ratings of improvement and comprehensive rating scales.[4][5]

Global Ratings of Improvement: Based on 12 trials, patients receiving co-dergocrine

mesylate were significantly more likely to show global improvement compared to those on

placebo. The odds ratio (OR) was 3.78 (95% Confidence Interval, 2.72 to 5.27), indicating a

strong positive effect.[4][5]

Comprehensive Rating Scales: Across nine trials that utilized more detailed assessment

scales, there was a significant mean difference favoring co-dergocrine mesylate (Weighted

Mean Difference of 0.96 on a standardized scale, 95% CI, 0.54 to 1.37).[4][5]

It is important to note that while statistically significant, the clinical relevance of these findings

has been a subject of debate.[1] Some studies, like one by Thompson et al. (1990), found no

significant benefit of Hydergine over placebo in patients with probable Alzheimer's disease.[6]

Quantitative Data Summary
The following tables summarize the key quantitative outcomes from the meta-analysis and

provide details on some of the individual trials included.

Table 1: Summary of Meta-Analysis Results (Co-dergocrine Mesylate vs. Placebo)
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Outcome
Measure

Number of
Trials

Pooled Effect
Estimate

95%
Confidence
Interval

Interpretation

Global Ratings of

Improvement
12

Odds Ratio (OR)

= 3.78
2.72 to 5.27

Patients on co-

dergocrine

mesylate were

nearly four times

more likely to be

rated as

improved

compared to

placebo.

Comprehensive

Rating Scales
9

Weighted Mean

Difference

(WMD) = 0.96

0.54 to 1.37

A statistically

significant, albeit

modest,

improvement

was observed on

detailed cognitive

and behavioral

scales.

Source: Olin, J., & Schneider, L. (2000). Hydergine for dementia. Cochrane Database of

Systematic Reviews.[4][5]

Table 2: Characteristics of Selected Placebo-Controlled Trials of Co-dergocrine Mesylate
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Study
Patient
Population

N
(Treated/Pla
cebo)

Daily Dose Duration

Key
Efficacy
Outcomes
& Scales
Used

Arrigo et al.

(1989)

Elderly with

age-related

mental

deterioration

97 (Total) 4.5 mg 6 months

Significant

improvement

in cognitive

deficits,

anxiety, mood

depression,

unsociability,

retardation,

and irritability

on the EACG

(French

SCAG) and

NOSIE

scales.[7]

Thibault

(1974)

Nursing

home

patients with

Organic Brain

Syndrome

and Cerebral

Arterioscleros

is

Not specified Not specified Not specified

Double-blind,

placebo-

controlled

trial. Further

details on

outcomes

require full-

text access.

[8]

Thompson et

al. (1990)

80 older

adults with

probable

Alzheimer's

Disease

Not specified 3 mg (1 mg

t.i.d.)

24 weeks No significant

improvement

over placebo.

The

treatment

group

performed

worse on one

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2651014/
https://pubmed.ncbi.nlm.nih.gov/4217240/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b120298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


cognitive and

one

behavioral

measure.[6]

van Loveren-

Huyben et al.

(1984)

58 residents

of old

people's

homes with

senile mental

deterioration

30 / 28 Not specified 24 weeks

Significant

improvement

in all items of

the Sandoz

Clinical

Assessment

Geriatric

(SCAG)

Scale for the

treatment

group.[9]

Fanchamps

(1983)

41

outpatients

with mild

memory

impairment

22 / 19 6 mg 12 weeks

Statistically

significant

improvement

in memory

function on

the Inventory

of Psychic

and Somatic

Complaints in

the Elderly

(IPSC-E).[10]

Experimental Protocols
Detailed experimental protocols require access to the full-text publications of each clinical trial.

However, based on available abstracts and reviews, the general methodology can be outlined.

General Trial Design
The majority of the studies included in the meta-analysis were randomized, double-blind,

placebo-controlled, parallel-group trials with a treatment duration of more than one week.[4][5]
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Key Assessment Instruments
The clinical trials employed various psychometric scales to assess cognitive and behavioral

changes. The most common were:

Sandoz Clinical Assessment-Geriatric (SCAG) Scale: This is a comprehensive rating scale

designed for evaluating pharmacotherapy in senile dementia. It consists of 18 items that rate

symptoms such as confusion, mental alertness, and memory.[7][9]

Nurses' Observation Scale for Inpatient Evaluation (NOSIE): This scale is used by nursing

staff to rate patient behavior in areas like social competence, social interest, and personal

neatness.[7]

Global Ratings of Improvement: Many studies included a physician's or clinician's overall

impression of change in the patient's condition, often referred to as the Clinical Global

Impression (CGI) or a similar global assessment.

Mechanism of Action & Signaling Pathways
The mechanism of action of Dihydroergocristine Mesylate is complex, affecting multiple

systems in the central nervous system.

Neurotransmitter Modulation
Dihydroergocristine Mesylate acts as a modulator of several key neurotransmitter systems. It

exhibits a dual partial agonist/antagonist activity at dopaminergic and adrenergic receptors and

a non-competitive antagonistic effect on serotonin receptors.[11] This modulation is thought to

help normalize neurotransmitter levels, which can be dysregulated in dementia.
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Caption: Neurotransmitter modulation by Dihydroergocristine Mesylate.

Inhibition of Gamma-Secretase and Amyloid-β
Reduction
A significant finding in recent research is that Dihydroergocristine Mesylate acts as a direct

inhibitor of γ-secretase. This enzyme is crucial in the amyloidogenic pathway, where it cleaves

the amyloid precursor protein (APP) to produce amyloid-β (Aβ) peptides. The accumulation of

Aβ is a primary pathological feature of Alzheimer's disease. By inhibiting γ-secretase,

Dihydroergocristine Mesylate can reduce the production of Aβ.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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